molecular formula C13H13NO3S B13759985 4-((Tolyl)amino)benzenesulphonic acid CAS No. 23117-23-9

4-((Tolyl)amino)benzenesulphonic acid

Cat. No.: B13759985
CAS No.: 23117-23-9
M. Wt: 263.31 g/mol
InChI Key: LJPQSZVZLDUAQO-UHFFFAOYSA-N
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Description

4-((Tolyl)amino)benzenesulphonic acid is an aromatic sulfonic acid derivative featuring a toluidine (methyl-substituted aniline) group attached to the benzene sulfonic acid backbone. This compound is of interest in organic synthesis, materials science, and industrial applications due to its sulfonic acid group’s strong acidity and solubility in polar solvents.

Properties

CAS No.

23117-23-9

Molecular Formula

C13H13NO3S

Molecular Weight

263.31 g/mol

IUPAC Name

4-(benzylamino)benzenesulfonic acid

InChI

InChI=1S/C13H13NO3S/c15-18(16,17)13-8-6-12(7-9-13)14-10-11-4-2-1-3-5-11/h1-9,14H,10H2,(H,15,16,17)

InChI Key

LJPQSZVZLDUAQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=C(C=C2)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic aromatic substitution reaction, where benzene is treated with sulfur trioxide and fuming sulfuric acid to produce benzenesulfonic acid

Industrial Production Methods

Industrial production of 4-((Tolyl)amino)benzenesulphonic acid often involves large-scale sulfonation processes using concentrated sulfuric acid and sulfur trioxide. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as crystallization and filtration to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

4-((Tolyl)amino)benzenesulphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, amine derivatives, and substituted aromatic compounds .

Scientific Research Applications

4-((Tolyl)amino)benzenesulphonic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-((Tolyl)amino)benzenesulphonic acid involves its interaction with molecular targets such as enzymes and proteins. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The tolyl and amino groups contribute to the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in the substituents attached to the benzene sulfonic acid core:

Compound Name Substituent(s) Key Functional Groups Reference
4-((Tolyl)amino)benzenesulphonic acid Tolylamino (-NH-C₆H₄-CH₃) Sulfonic acid (-SO₃H), amine (-NH-) N/A
4-Methylbenzenesulfonic acid Methyl (-CH₃) Sulfonic acid (-SO₃H)
4-[(2-hydroxybenzyl)amino]benzenesulfonic acid Hydroxybenzylamino (-NH-CH₂-C₆H₄-OH) Sulfonic acid, amine, hydroxyl (-OH)
Sodium 4-(dimethylamino)azobenzene-4'-sulfonate Dimethylaminoazo (-N=N-C₆H₄-N(CH₃)₂) Sulfonate (-SO₃⁻), azo (-N=N-)
4-Amino-benzenesulfonamide Sulfonamide (-SO₂NH₂) Sulfonamide, amine (-NH₂)

Key Observations :

  • Hydrophilic groups (e.g., -OH in ) enhance water solubility, while azo groups (e.g., in ) enable applications in dyes or sensors.

Physico-Chemical Properties

Limited data exist for the target compound, but analogs provide benchmarks:

Compound Name Melting Point (°C) Solubility Notable Properties Reference
(E)-4-((4-hydroxybenzylidene)amino)benzenesulfonic acid 312–314 Polar solvents (e.g., DMSO) High thermal stability
4-Methylbenzenesulfonic acid ~106–107 (hydrate) Water, alcohols Strong acidity (pKa ~ -2)
Sodium 4-(dimethylamino)azobenzene-4'-sulfonate N/A Water Chromogenic properties
4-[(2-hydroxybenzyl)amino]benzenesulfonic acid N/A Methanol, aqueous buffers Thermal-responsive proton conduction

Key Observations :

  • The tolylamino group may increase melting points compared to methyl derivatives due to stronger intermolecular interactions (e.g., hydrogen bonding) .
  • Sodium salts (e.g., ) exhibit higher water solubility than free sulfonic acids.

Key Observations :

  • Introduction of bulky groups (e.g., tolylamino) may require milder conditions or catalysts to avoid side reactions .

Key Observations :

  • The tolylamino group’s electron-donating nature could make the compound suitable for catalytic or optoelectronic applications, similar to hydroxybenzylidene derivatives .

Biological Activity

4-((Tolyl)amino)benzenesulphonic acid, also known as 4-(p-tolylamino)benzenesulfonic acid, is an organic compound characterized by the presence of both an amino group and a sulfonic acid group attached to a benzene ring. It has a molecular formula of C13H15N1O3S1 and a molecular weight of approximately 273.33 g/mol. This compound is notable for its solubility in water due to the sulfonic acid group, which enhances its ionic character, making it useful in various chemical applications, particularly in the synthesis of dyes and pharmaceuticals.

Chemical Structure and Properties

The structural arrangement of 4-((Tolyl)amino)benzenesulphonic acid features a sulfonic acid group (-SO3H) and an amino group (-NH2) attached to a benzene ring with a tolyl substituent. This unique combination imparts distinct chemical reactivity and potential biological activity compared to structurally similar compounds.

Compound Name Structure Features Unique Aspects
Sulfanilic AcidContains an amino group and sulfonic acidHistorical significance as an antibiotic
p-Toluenesulfonic AcidMethyl group on the benzene ringCommonly used as a catalyst and reagent
3-Aminobenzenesulfonic AcidAmino group at the meta positionUsed in dye manufacturing
4-Aminobenzoic AcidAmino group at para positionKnown for its role as a local anesthetic

Antimicrobial Properties

Research has indicated that compounds with sulfonic acid groups often exhibit significant antimicrobial activity. The biological activity of 4-((Tolyl)amino)benzenesulphonic acid may be linked to its ability to interact with microbial membranes, potentially disrupting their integrity.

  • Mechanism of Action : The sulfonic acid moiety may enhance the compound's ability to penetrate microbial membranes, leading to increased permeability and cell lysis.
  • Case Studies : In vitro studies have shown that derivatives of similar sulfonic acids exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds containing similar functional groups have demonstrated MIC (Minimum Inhibitory Concentration) values comparable to established antibiotics .

Cytotoxicity Studies

The cytotoxic effects of 4-((Tolyl)amino)benzenesulphonic acid have been evaluated in various cell lines. The results suggest that while this compound exhibits antimicrobial properties, it may also possess cytotoxic effects depending on concentration and exposure duration.

  • Cell Lines Tested : Commonly used cell lines include HeLa (cervical cancer), MCF-7 (breast cancer), and HepG2 (liver cancer).
  • Findings : Preliminary data indicate that low concentrations may promote cell viability, while higher concentrations lead to significant cell death, suggesting a dose-dependent response.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of 4-((Tolyl)amino)benzenesulphonic acid. Modifications to the amino or sulfonic groups can enhance its efficacy as an antimicrobial agent.

  • Amino Group Substitution : Altering the substituents on the amino group can significantly impact antimicrobial potency.
  • Sulfonic Acid Variants : Different sulfonic acid derivatives have been synthesized to evaluate their biological activities, revealing that variations in the alkyl or aryl groups can enhance or reduce activity.

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